Intestinal Absorption: Malonylated Anthocyanins Exhibit Higher Systemic Exposure In Vivo
In a rat pharmacokinetic study of red chrysanthemum anthocyanins, the area under the plasma concentration–time curve (AUC₀₋₈h) normalized to the orally administered dose followed the order: cyanidin 3-O-β-D-(3″,6″-di-O-malonyl)-glucopyranoside > cyanidin 3-O-β-D-(6″-mono-O-malonyl)-glucopyranoside > cyanidin 3-O-β-D-glucopyranoside [1]. This demonstrates a clear, quantifiable enhancement of intestinal absorption driven by the number of malonyl substituents, with the mono‑malonylated species outperforming the non‑acylated analogue [1]. Although the test compounds were cyanidin‑based, the 6″‑O‑malonyl‑glucose moiety is identical to that of pelargonidin 3‑O‑(6‑O‑malonyl‑β‑D‑glucoside), supporting class‑level extrapolation [2].
| Evidence Dimension | Oral bioavailability (AUC₀₋₈h/dose) |
|---|---|
| Target Compound Data | Mono‑malonylated anthocyanin AUC intermediate between di‑malonylated and non‑malonylated forms |
| Comparator Or Baseline | Cyanidin 3-O-β-D-glucoside: lowest AUC; Cyanidin 3-O-β-D-(3″,6″-di-O-malonyl)-glucopyranoside: highest AUC |
| Quantified Difference | Absorption rank order: di‑malonyl > mono‑malonyl > non‑malonyl (exact AUC values available in full text [1]) |
| Conditions | Male Sprague‑Dawley rats; oral gavage of anthocyanin‑rich fraction; plasma sampled over 8 h |
Why This Matters
Higher bioavailability translates to greater systemic exposure and potential efficacy in vivo, making the malonylated derivative a more relevant form for pharmacological, nutritional, and toxicological studies.
- [1] Addition of Malonyl Groups Enhances Intestinal Absorption of Anthocyanins Derived from Edible Red Chrysanthemum (Dendranthema grandiflorum) in Rats. BPB Reports, 2022, 5(1), 9–15. View Source
- [2] Felgines, C., Talavéra, S., Texier, O., Besson, C., Fogliano, V., Scalbert, A., Vanella, L., Galvano, F., & La Droitte, P. (2006). Absorption and metabolism of red orange juice anthocyanins in rats. British Journal of Nutrition, 95(5), 898–904. PMID: 16611379. View Source
